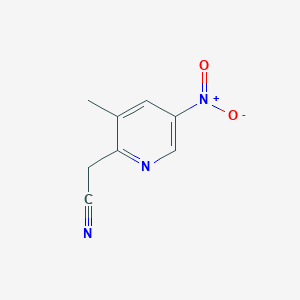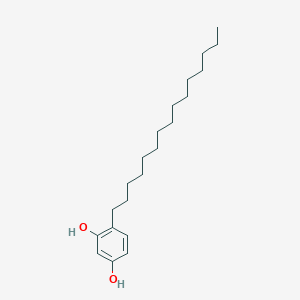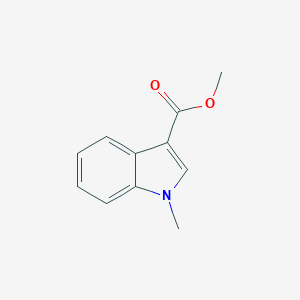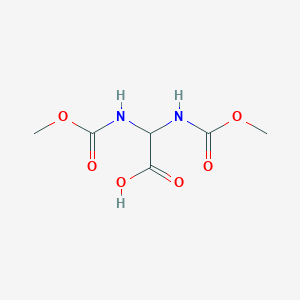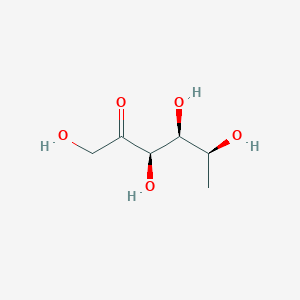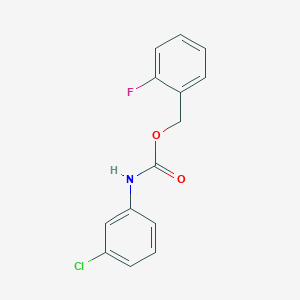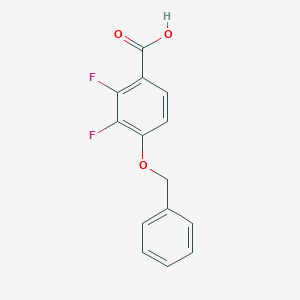![molecular formula C11H11BrN2 B173845 7-Brom-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol CAS No. 108061-47-8](/img/structure/B173845.png)
7-Brom-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, also known as 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Verbindung wurde auf ihr Potenzial als Antitumormittel untersucht. Eine Reihe von Derivaten von 7-Brom-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol haben eine hohe Antitumoraktivität gezeigt. Diese Derivate wurden durch Einführung einer Alkyl- oder Aralkyl- und einer Sulfonylgruppe entworfen, die als Pharmakophore einiger Antitumormedikamente gelten. Sie zeigten eine moderate bis ausgezeichnete antiproliferative Aktivität gegen verschiedene Krebszelllinien, darunter Hela, A549, HepG2 und MCF-7, mit IC50-Werten im Bereich von 0 bis 100 μM .
Molekular Docking und Dynamik
Die Derivate der Verbindung wurden in Molekular-Docking-Studien verwendet, um ihre Bindungsorientierungen im aktiven Zentrum von c-Met, einem Protein, das mit Krebs in Verbindung steht, zu verstehen. Molekulardynamiksimulationen wurden ebenfalls durchgeführt, um die Bindungsstabilität zwischen diesen Verbindungen und ihren Rezeptoren zu bewerten, was für die Entwicklung gezielter Krebstherapien entscheidend ist .
Synthese wichtiger Zwischenprodukte
This compound dient als Schlüsselzwischenprodukt bei der Synthese verschiedener pharmakologisch relevanter Strukturen. Die Synthese solcher Zwischenprodukte ist entscheidend für die Entwicklung neuer Medikamente und das Verständnis ihrer Wirkmechanismen .
Studien zu neurodegenerativen Erkrankungen
Diese Verbindung wurde in Studien eingesetzt, die sich auf neurodegenerative Erkrankungen konzentrieren. Sie wird als Reaktant für die Synthese von Indolyl-β-Carbolinalkaloiden verwendet, die aufgrund ihrer potenziellen therapeutischen Wirkung auf neurodegenerative Erkrankungen von Interesse sind .
Anti-HIV-Forschung
Indolderivate, einschließlich derer, die mit this compound verwandt sind, wurden beim Design neuer Verbindungen mit potenzieller Anti-HIV-Aktivität berichtet. Molekular-Docking-Studien dieser Derivate wurden durchgeführt, um ihre Wirksamkeit als Anti-HIV-Mittel zu bewerten .
Chemischer Baustein
Als heterocyclische Verbindung ist this compound ein wertvoller Baustein in der medizinischen Chemie. Es wird verwendet, um komplexere Moleküle zu konstruieren, die verschiedene biologische Aktivitäten und Anwendungen in der Arzneimittelforschung haben können .
Wirkmechanismus
Target of Action
The primary targets of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . This compound has been shown to have high anti-tumor activity .
Mode of Action
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole interacts with its targets by inhibiting their proliferation in a dose-dependent manner . It also markedly inhibits the cytolytic activity of these cells . Molecular docking studies have revealed that the compound binds in the active site of c-Met .
Biochemical Pathways
It is known that the compound interferes with the synthesis of dna in cancer cells, thereby inhibiting their proliferation and metastasis .
Pharmacokinetics
It is known that the compound is solid at room temperature and should be stored in a refrigerator . Its molecular weight is 251.13 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The result of the action of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is the inhibition of proliferation and cytolytic activity of cancer cells . The compound has been shown to have moderate to excellent antiproliferative activity, with IC50 values between 0 and 100 μM against cancer cells .
Action Environment
The action of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Furthermore, the compound’s efficacy may be influenced by the specific characteristics of the cancer cells it targets, such as their genetic makeup and the stage of the disease.
Biochemische Analyse
Biochemical Properties
It has been found to show high anti-tumor activity .
Cellular Effects
In cellular studies, 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has shown to have a significant impact on various types of cells. It has been found to inhibit the proliferation of Hela, A549, HepG2, and MCF-7 cell lines in a dose-dependent manner . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is complex and involves several steps. Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met . The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s effects change over time, with potential long-term effects on cellular function .
Eigenschaften
IUPAC Name |
7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHAQVIJZAMMLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434588 |
Source


|
| Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108061-47-8 |
Source


|
| Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)

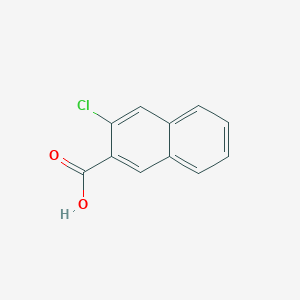
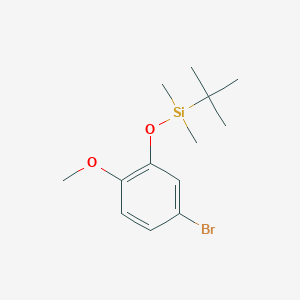
![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)
